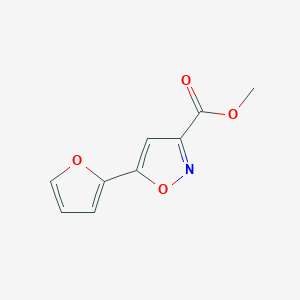

5-(2-呋喃基)异恶唑-3-甲酸甲酯

描述

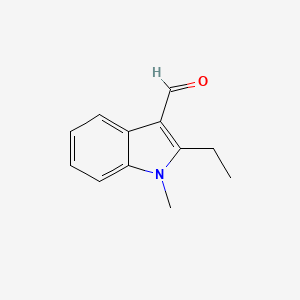

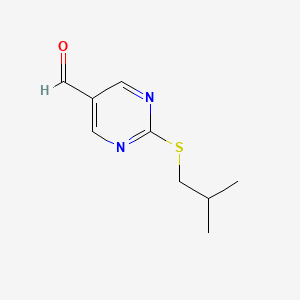

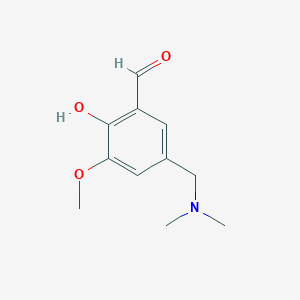

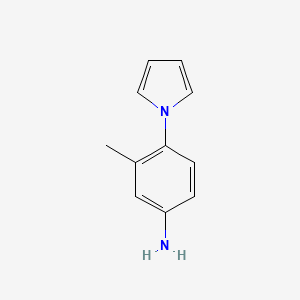

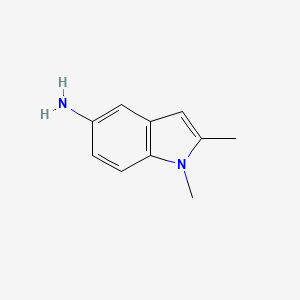

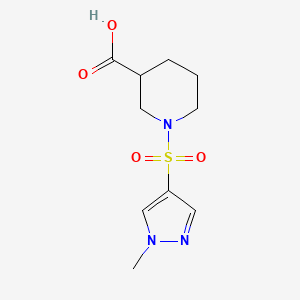

Methyl 5-(2-furyl)isoxazole-3-carboxylate is a compound that belongs to the class of isoxazole derivatives. These compounds are of significant interest due to their potential pharmacological properties and their utility as building blocks in organic synthesis. The isoxazole ring, a five-membered heterocycle containing both oxygen and nitrogen atoms, is known for its presence in various biologically active molecules and can be functionalized to produce a wide array of derivatives with diverse chemical properties .

Synthesis Analysis

The synthesis of isoxazole derivatives, including methyl 5-(2-furyl)isoxazole-3-carboxylate, can be achieved through various synthetic routes. One such method involves the reaction of keto acetylenic esters with hydroxylamine, which yields the desired isoxazole carboxylates . Another approach is the one-pot high-throughput synthesis, which allows for the creation of a large library of methyl 3,5-diaryl-isoxazoline-5-carboxylates through a sequence of 2-component reactions . Additionally, the bromination of methyl groups in related isoxazole carboxylates has been studied, providing precursors for further functionalization .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including methyl 5-(2-furyl)isoxazole-3-carboxylate, has been investigated using various analytical techniques. For instance, nuclear magnetic resonance (NMR) and infrared (IR) spectral data have been utilized to confirm the position of substituents on the furan ring of the compound . Moreover, detailed structural studies using density functional theory (DFT) and topological analysis based on Bader's theory of atoms in molecules have been performed to understand the electronic properties and molecular geometry of related isoxazole compounds .

Chemical Reactions Analysis

Isoxazole derivatives are versatile intermediates in organic synthesis and can undergo a variety of chemical reactions. The bromination of isoxazole carboxylates, for example, leads to the formation of bromomethyl-isoxazole carboxylates, which can be further transformed into formyl-isoxazole carboxylates and used as substrates for synthesizing isoxazole-fused heterocycles . Additionally, the metallation of furyl-imidazoles has been explored, providing insights into the reactivity of the furan ring in these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure and the nature of their substituents. The synthesis of various isoxazole carboxamides and carboxylic acid derivatives has been reported, showcasing the diversity of functional groups that can be introduced into the isoxazole framework . The solubility, melting points, and stability of these compounds can vary widely, affecting their potential applications in medicinal chemistry and materials science. Theoretical calculations, such as those performed using DFT, can predict properties like electrostatic potential, which are crucial for understanding the interaction of these molecules with biological targets .

科学研究应用

合成和衍生物形成

- 呋喃衍生物的合成:5-(2-呋喃基)异恶唑-3-甲酸甲酯由 2-呋喃基丙二酸甲酯与羟胺制备,导致形成衍生物,如吡唑-3-甲酸酯和硝基呋喃衍生物。这些衍生物使用核磁共振和红外光谱数据进行表征 (Saikachi 和 Kitagawa,1971 年)。

生物学和抗菌活性

- 抗菌活性:异恶唑衍生物,包括 3-芳基-5-[5-(4-硝基苯基)-2-呋喃基]-2,3-二氢异恶唑,已被合成并表现出显着的抗菌和抗真菌活性。这些衍生物针对革兰氏阳性菌和革兰氏阴性菌菌株以及黑曲霉进行了测试 (Dhaduk 和 Joshi,2022 年)。

化学转化和应用

- 醛和酮的合成:5-(2-呋喃基)异恶唑-3-甲酸甲酯已用于合成 1-甲基-2-(5-甲基-2-杂芳基)-1H-苯并咪唑系列的醛和酮,展示了其在创造各种化合物方面的多功能性 (El'chaninov 等人,2015 年)。

- 氧化过程:该化合物参与了氧化过程,例如 1-甲基-2-(5'-甲基-2'-杂芳基)苯并咪唑的转化,展示了其在化学合成中的反应性和实用性 (El'chaninov 等人,1982 年)。

有机合成进展

- 功能性化合物的先驱:该化合物可作为各种功能性有机化合物的合成前体,例如 3-芳基-5-甲酰基异恶唑-4-甲酸酯。这表明其在有机化学和药物合成领域的重要性 (Roy 等人,2004 年)。

杂环化学

- 杂环化合物的形成:5-(2-呋喃基)异恶唑-3-甲酸甲酯在各种杂环化合物的形成中发挥作用,强调了其在杂环化学和新型化学实体开发中的重要性 (Gorak 等人,2009 年)。

安全和危害

“Methyl 5-(2-furyl)isoxazole-3-carboxylate” is generally safe under normal use conditions, but appropriate laboratory operations and personal protective measures should still be followed . Avoid inhalation, ingestion, or contact with skin and eyes . Maintain good ventilation when handling this compound and wear appropriate personal protective equipment, such as gloves and goggles .

属性

IUPAC Name |

methyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-12-9(11)6-5-8(14-10-6)7-3-2-4-13-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEZSUGFQUZAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80410522 | |

| Record name | methyl 5-(2-furyl)isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80410522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(2-furyl)isoxazole-3-carboxylate | |

CAS RN |

33545-41-4 | |

| Record name | methyl 5-(2-furyl)isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80410522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1309062.png)